molecular formula C30H44O6 B607598 4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid CAS No. 102607-22-7

4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid

Cat. No. B607598
M. Wt: 500.67
InChI Key: AUAXRALNWSHMRJ-YCEDVEOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ganolucidic acid D, also known as ganolucidate D, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Ganolucidic acid D is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, ganolucidic acid D is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, ganolucidic acid D can be found in mushrooms. This makes ganolucidic acid D a potential biomarker for the consumption of this food product.

Scientific Research Applications

Triterpenoid Structure and Analysis

The compound is structurally similar to triterpenoids, as evident in a study on a related triterpenoid isolated from Skimmia laureola. These compounds are characterized by specific ring conformations and hydrogen bonding patterns, which are critical for their biological activity and interactions (Hussain, Rehman, & Parvez, 2010).

Antimicrobial and Antioxidant Properties

Research on Pistagremic acid, a structurally similar compound, revealed significant antimicrobial and antioxidant properties. This points to potential applications in combating microbial infections and oxidative stress-related conditions (Rauf, Uddin, Latif, & Muhammad, 2014).

Anticancer Potential

Pistagremic acid, closely related in structure, has demonstrated broad-spectrum antiproliferative activity against various cancer cell lines. This indicates a potential for the development of new anticancer drugs based on similar molecular frameworks (Uddin, Rauf, Siddiqui, Khan, Marasini, Latif, & Simpson, 2013).

Synthetic Applications in Chemistry

Compounds with similar structures have been used in the synthesis of carboxylic acids, esters, alcohols, and ethers, highlighting their utility in organic synthesis and potential in developing novel organic compounds (Hanzawa, Hashimoto, Kasashima, Takahashi, Mino, Sakamoto, & Fujita, 2012).

Insights into Carcinogenicity

Studies on cyclopenta[a]phenanthrenes, which share structural similarities, provide insights into the relationship between chemical structure and carcinogenicity. This knowledge is crucial for understanding the potential risks associated with compounds having similar structures (Coombs, Hall, & Vose, 1973).

Degradation Pathways in Microbial Metabolism

Research on the metabolism of phenanthrene by Staphylococcus sp. revealed novel degradation pathways involving compounds structurally related to the title compound. These findings are important for understanding the environmental fate and biodegradation of similar complex organic molecules (Mallick, Chatterjee, & Dutta, 2007).

Aromatic-Steroid Derivative Synthesis

An aromatic-steroid derivative, structurally related to the compound, was synthesized, demonstrating the compound's utility in developing novel derivatives with potential therapeutic applications (Valverde, Cedillo, Cervera, Gómez, Nexticapa, Ramos, & Gil, 2013).

properties

CAS RN

102607-22-7

Product Name

4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid

Molecular Formula

C30H44O6

Molecular Weight

500.67

IUPAC Name

(4S,6R,E)-4-hydroxy-6-((5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid

InChI

InChI=1S/C30H44O6/c1-16(12-18(31)13-17(2)26(35)36)20-14-24(34)30(7)19-8-9-22-27(3,4)23(33)10-11-28(22,5)25(19)21(32)15-29(20,30)6/h13,16,18,20,22,24,31,34H,8-12,14-15H2,1-7H3,(H,35,36)/b17-13+/t16-,18+,20-,22+,24+,28+,29-,30-/m1/s1

InChI Key

AUAXRALNWSHMRJ-YCEDVEOHSA-N

SMILES

CC1(C)C(CC[C@]2(C)C3=C([C@@]4([C@@H](O)C[C@@H]([C@]4(CC3=O)C)[C@H](C)C[C@H](O)/C=C(C)/C(O)=O)C)CC[C@@]12[H])=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ganolucidic acid D;  (+)-Ganolucidic acid D; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid
Reactant of Route 2
4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid
Reactant of Route 3
4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid
Reactant of Route 4
4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid
Reactant of Route 5
4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid
Reactant of Route 6
4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid

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